Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454596
InChI: InChI=1S/C10H12BF3NO2.K/c1-17-6-5-15-10(16)8-3-2-4-9(7-8)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,15,16);/q-1;+1
SMILES: [B-](C1=CC(=CC=C1)C(=O)NCCOC)(F)(F)F.[K+]
Molecular Formula: C10H12BF3KNO2
Molecular Weight: 285.11 g/mol

Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate

CAS No.:

Cat. No.: VC13454596

Molecular Formula: C10H12BF3KNO2

Molecular Weight: 285.11 g/mol

* For research use only. Not for human or veterinary use.

Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate -

Specification

Molecular Formula C10H12BF3KNO2
Molecular Weight 285.11 g/mol
IUPAC Name potassium;trifluoro-[3-(2-methoxyethylcarbamoyl)phenyl]boranuide
Standard InChI InChI=1S/C10H12BF3NO2.K/c1-17-6-5-15-10(16)8-3-2-4-9(7-8)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,15,16);/q-1;+1
Standard InChI Key NVXCKSQYHSZIKF-UHFFFAOYSA-N
SMILES [B-](C1=CC(=CC=C1)C(=O)NCCOC)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC(=CC=C1)C(=O)NCCOC)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic name, potassium trifluoro({4-[(2-methoxyethyl)carbamoyl]phenyl})boranuide, reflects its structural components:

  • A phenyl ring substituted at the para-position with a trifluoroborate group (BF₃⁻K⁺).

  • A 2-methoxyethylamine carboxamide moiety (-NH-C(O)-CH₂CH₂-OCH₃) at the meta-position .
    The IUPAC name emphasizes the borate anion’s coordination geometry and the potassium counterion, while alternative names highlight functional groups (e.g., Potassium 3-(2-methoxyethylaminocarbonyl)phenyltrifluoroborate) .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular formulaC₁₀H₁₂BF₃KNO₂
Average mass285.115 g/mol
Monoisotopic mass285.055025 Da
Physical formSolid (colorless to pale yellow)
Storage conditionsCool, dry environment

The trifluoroborate group enhances stability compared to boronic acids, reducing protodeboronation and oxidation risks . The 2-methoxyethylamine side chain introduces polarity, improving solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically involves two stages:

  • Formation of the boronic acid precursor:

    • A phenylboronic acid derivative is functionalized with a 2-methoxyethylamine carboxamide group via amide coupling . For example, 3-carboxyphenylboronic acid reacts with 2-methoxyethylamine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) .

  • Conversion to trifluoroborate salt:

    • The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in aqueous or alcoholic media, yielding the potassium trifluoroborate . This step stabilizes the boron center, preventing decomposition during storage .

Example protocol (adapted from ):

  • React 3-carboxyphenylboronic acid (1.0 equiv) with 2-methoxyethylamine (1.2 equiv) in THF using DCC as a coupling agent.

  • Isolate the intermediate boronic acid-carboxamide via filtration and recrystallization.

  • Treat the boronic acid with KHF₂ (3.0 equiv) in methanol/water (3:1) at 0–5°C.

  • Precipitate the product by adding diethyl ether; yield: 70–85% .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a trifluoroborate, this compound participates in palladium-catalyzed cross-coupling reactions with aryl/alkenyl halides or triflates . The reaction mechanism involves:

  • Transmetallation: The trifluoroborate transfers the aryl group to palladium(II), forming a Pd-Ar intermediate.

  • Reductive elimination: The Pd center couples the aryl group with an organic electrophile (e.g., aryl bromide) .

Optimized conditions (from ):

  • Catalyst: PdCl₂(dppf) (5–10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: THF/H₂O (4:1).

  • Temperature: 80–100°C.

This method enables the synthesis of biaryl structures with electron-donating groups, which are prevalent in pharmaceuticals and agrochemicals .

Functional Group Compatibility

The 2-methoxyethylamine carboxamide moiety remains intact under cross-coupling conditions, demonstrating compatibility with:

  • Aryl bromides/chlorides (e.g., 4-bromotoluene).

  • Heteroaryl electrophiles (e.g., 5-bromopyridine).

  • Alkenyl triflates (e.g., vinyl triflate) .

Notably, the methoxy group resists demethylation even at elevated temperatures, as confirmed by ¹H NMR analysis .

Future Directions and Research Opportunities

Expanding Cross-Coupling Scope

Recent advances in nickel catalysis could enable couplings with alkyl electrophiles, which are challenging for palladium-based systems . For example, Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands may facilitate reactions with secondary alkyl bromides .

Biomedical Applications

The 2-methoxyethylamine group is a common motif in kinase inhibitors and antibody-drug conjugates (ADCs) . Functionalizing this trifluoroborate with targeting moieties (e.g., folate) could yield boron-containing prodrugs for neutron capture therapy .

Sustainable Manufacturing

Efforts to reduce solvent waste (e.g., using microwave-assisted synthesis) and replace toxic reagents (e.g., KHF₂ with KF) are underway .

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